Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate
Description
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate is a methyl ester derivative of a non-proteinogenic amino acid featuring a 2-pyridylphenyl substituent.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-pyridin-2-ylphenyl)propanoate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)13(16)10-11-5-4-6-12(9-11)14-7-2-3-8-17-14/h2-9,13H,10,16H2,1H3 |
InChI Key |
FDUXUNKKPWKBES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine and ester. One common method involves the condensation of 2-pyridinecarboxaldehyde with methyl 2-amino-3-phenylpropanoate under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted amino compounds.
Scientific Research Applications
Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and pyridyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron Effects : The 2-pyridyl group in the target compound likely increases electrophilicity compared to the electron-donating 4-hydroxyphenyl group in ’s compound . This difference may influence receptor-binding specificity.
- Bioactivity : The 4-hydroxyphenyl analog () exhibits anti-inflammatory activity via NF-κB inhibition, whereas the methylsulfonylphenyl derivative () may exhibit altered solubility and membrane permeability due to its polar sulfonyl group .
- Fluorine Substitution: The 5-fluoropyridinyl analog () introduces steric and electronic effects that could enhance metabolic stability, a feature absent in the non-fluorinated target compound .
Biological Activity
Methyl 2-amino-3-[3-(2-pyridyl)phenyl]propanoate, a compound of increasing interest in medicinal chemistry, exhibits a variety of biological activities that make it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential clinical implications.
Chemical Structure and Properties
This compound is characterized by its amino acid derivative structure, which includes a methyl ester functional group and a pyridine ring. The presence of the pyridine moiety is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and viral infections.
- Receptor Modulation : It has been shown to bind to certain G-protein coupled receptors (GPCRs), potentially modulating signaling pathways associated with various physiological responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.25 | Apoptosis induction |
| HeLa | 0.35 | Cell cycle arrest |
Antiviral Activity
Preliminary studies suggest that the compound may have antiviral properties, particularly against RNA viruses. Its mechanism could involve the inhibition of viral replication through enzyme inhibition or interference with viral entry into host cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its biological activity:
- Pyridine Substitution : Variations in the substitution pattern on the pyridine ring have been shown to affect binding affinity and selectivity towards target enzymes.
- Amino Acid Derivatives : Modifications to the amino acid backbone can enhance solubility and bioavailability, critical factors for therapeutic use.
Case Studies
- Study on Anticancer Efficacy : A study conducted on a series of derivatives based on this compound revealed that modifications leading to increased lipophilicity resulted in enhanced cellular uptake and improved anticancer efficacy.
- Antiviral Screening : In a screening assay against several RNA viruses, derivatives of this compound demonstrated significant antiviral activity, warranting further investigation into their mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
